(R)-Isopropylideneglyceraldehyde

Description

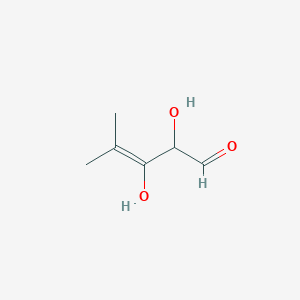

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2,3-dihydroxy-4-methylpent-3-enal |

InChI |

InChI=1S/C6H10O3/c1-4(2)6(9)5(8)3-7/h3,5,8-9H,1-2H3 |

InChI Key |

MJJYBIKJATXOSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(C=O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

High-Fidelity Synthesis of (R)-Isopropylideneglyceraldehyde from D-Mannitol

Technical Guide for Research & Development

Executive Summary

(R)-Isopropylideneglyceraldehyde (also known as (R)-2,3-O-isopropylideneglyceraldehyde or (R)-Glyceraldehyde Acetonide) is a foundational chiral synthon in organic synthesis.[1][2] It serves as the starting material for a vast array of complex natural products, including prostaglandins, antibiotics, and nucleoside analogs.

This guide details the synthesis of (R)-isopropylideneglyceraldehyde from D-mannitol.[3] While D-mannitol is an inexpensive, abundant chiral pool resource, the conversion requires rigorous control over regioselectivity and handling. The product is notoriously unstable, prone to both racemization and polymerization upon storage. This protocol prioritizes the Schmid & Bryant method (Organic Syntheses, 1995), recognized for its reproducibility and scalability, while integrating modern insights on stability and handling.

Retrosynthetic Analysis & Strategic Logic

The synthesis exploits the

Key Mechanistic Pathway

-

Bis-Ketalization: Kinetic control is required to favor the 1,2:5,6-diacetonide over the thermodynamically stable 1,2:3,4:5,6-triacetonide.

-

Oxidative Cleavage: Sodium metaperiodate (

) cleaves the vicinal diol. This is preferred over Lead(IV) acetate (

Figure 1: Strategic pathway utilizing the C2 symmetry of D-mannitol to generate two moles of chiral aldehyde.

Phase 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

The primary challenge in this step is preventing the formation of the tri-acetonide. The use of Stannous Chloride (

Reagents & Materials

| Reagent | Equiv.[2][5][6][7][8][9] | Role | Critical Note |

| D-Mannitol | 1.0 | Substrate | Must be dry; lyophilize if necessary. |

| 2,2-Dimethoxypropane | 2.4 | Reagent | Acts as the acetone source and water scavenger. |

| 1,2-Dimethoxyethane (DME) | Solvent | Medium | Must be freshly distilled or anhydrous grade. |

| Stannous Chloride ( | Cat. | Catalyst | Mild Lewis acid; prevents over-reaction. |

Protocol Steps

-

Setup: Equip a 1-L three-necked flask with an overhead stirrer and a reflux condenser fitted with a drying tube.

-

Charge: Add 100 g (0.55 mol) of D-mannitol, 240 mL of DME, and 160 mL (1.3 mol) of 2,2-dimethoxypropane.

-

Initiation: Add 0.1 g of

. Heat the slurry to reflux. -

Reaction: Maintain reflux until the solution becomes clear (approx. 30–60 min). Continue reflux for an additional 30 minutes to ensure conversion.

-

Quench: Cool the mixture to room temperature. Add 1 mL of pyridine to neutralize the catalyst.

-

Isolation: Concentrate the solution on a rotary evaporator. The residue will solidify.

-

Purification (Self-Validating Step): Recrystallize the crude solid from 150 mL of warm

-butyl ether (or similar ether).

Expert Insight: While Zinc Chloride (

) in acetone is a common alternative [1], the/DME method often simplifies the workup by avoiding the formation of viscous zinc complexes that complicate filtration.

Phase 2: Oxidative Cleavage to (R)-Isopropylideneglyceraldehyde

This step uses Sodium Metaperiodate (

Reagents & Materials

| Reagent | Equiv.[2][5][6][7][8][9] | Role | Critical Note |

| Bis-acetonide (from Phase 1) | 1.0 | Substrate | Ensure purity >98% by NMR/MP. |

| Sodium Metaperiodate | 2.0 | Oxidant | Add portion-wise to control exotherm. |

| Sat. Aqueous | Buffer | pH Control | Maintains pH ~7–8 to prevent racemization. |

| Dichloromethane (DCM) | Solvent | Extraction | Stabilized with amylene is preferred. |

Detailed Workflow

Figure 2: Operational workflow for the oxidative cleavage and isolation.

Protocol Steps

-

Preparation: Suspend the bis-acetonide (e.g., 50 g) in DCM (500 mL).

-

Buffering: Add saturated aqueous

(20 mL). The mixture will be biphasic.[6] -

Oxidation: Add

(80 g, ~2 equiv) portion-wise over 20 minutes.-

Critical Control Point: Monitor internal temperature. Do not allow it to exceed 35 °C. Use a water bath if necessary.[3]

-

-

Reaction: Stir vigorously for 2 hours. The stoichiometry dictates that the diol is cleaved to two aldehydes.

-

Workup: Add anhydrous

directly to the reaction mixture to bind water and precipitate inorganic salts. Stir for 20 minutes. -

Filtration: Filter the slurry through a glass frit or Celite pad. Wash the cake with DCM.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Caution: The aldehyde is volatile and unstable. Do not overheat.

-

Quality Control & Stability (Self-Validating Systems)

The product, (R)-isopropylideneglyceraldehyde, is chemically fragile. It exists in equilibrium with its hydrated form and oligomers.

Validation Metrics

| Parameter | Expected Value | Method |

| Appearance | Colorless oil | Visual |

| Optical Rotation | Polarimetry ( | |

| Diagnostic doublet at 9.70 ppm confirms aldehyde.[11][12] | ||

| Purity | >90% (Freshly distilled) | GC or NMR integration |

Storage & Handling (Crucial)[12]

-

Polymerization: The aldehyde trimerizes or polymerizes upon standing, becoming a viscous glass.

-

Racemization: Occurs rapidly in the presence of trace acids or bases.

-

Recommendation: Use immediately after preparation. If storage is unavoidable, store as a solution in DCM at -20 °C or distill immediately before use (bp 60–65 °C at 15 mmHg) [2].

Troubleshooting Common Failure Modes

-

Low Yield in Step 1: Usually due to wet reagents. Ensure 2,2-dimethoxypropane is fresh (it hydrolyzes to acetone and methanol over time).

-

Incomplete Cleavage (Step 2): If NMR shows peaks at

3.5–4.0 that do not match the aldehyde, the cleavage may be incomplete. Ensure vigorous stirring (biphasic reaction). -

Loss of Optical Activity: Likely caused by high temperature during concentration or acidic pH. Ensure

is present during cleavage and avoid prolonged heating >40 °C.

References

-

Schmid, C. R.; Bryant, J. D. "1,2:5,6-Di-O-isopropylidene-D-mannitol and 2,3-O-isopropylidene-D-glyceraldehyde." Organic Syntheses, 1995 , 72,[5] 6.

- Jackson, D. Y. "A Synthetic Approach to the preparation of (R)-Glyceraldehyde Acetonide.

- Hubschwerlen, C. "Synthesis of L-glyceraldehyde acetonide." Synthesis, 1986, 962.

-

Jurczak, J.; Pikul, S.; Bauer, T. "(R)- and (S)-2,3-O-Isopropylideneglyceraldehyde in Stereoselective Organic Synthesis." Tetrahedron, 1986 , 42, 447.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. air.unimi.it [air.unimi.it]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in dichloromethane 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. prepchem.com [prepchem.com]

physical and chemical properties of (R)-Isopropylideneglyceraldehyde

An In-Depth Technical Guide to (R)-Isopropylideneglyceraldehyde: Properties, Synthesis, and Applications

Abstract

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, commonly known as (R)-Isopropylideneglyceraldehyde, is a versatile and economically significant chiral building block in modern organic synthesis. Derived from the chiral pool, this compound offers a unique combination of a reactive aldehyde functionality and a protected, stereodefined diol. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, an exploration of its chemical reactivity, and its critical applications in the development of high-value molecules, including pharmaceuticals. Authored from the perspective of a Senior Application Scientist, this document synthesizes established literature with practical insights to serve as a vital resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a C3 Chiral Synthon

In the landscape of asymmetric synthesis, the "chiron approach"—utilizing readily available, enantiomerically pure compounds from natural sources—remains a cornerstone for the efficient construction of complex molecular architectures.[1][2] (R)-Isopropylideneglyceraldehyde stands out as a premier example of such a synthon. Its ready availability from inexpensive starting materials like D-mannitol, coupled with its trifunctional nature (an aldehyde, a protected diol, and a fixed stereocenter), makes it an invaluable precursor for a multitude of stereoselective transformations.[3][4]

This aldehyde is a pivotal intermediate in the synthesis of numerous biologically active compounds, including prostaglandins, the antifungal agent Brefeldin A, and various insect pheromones.[3][4] Notably, it is a key raw material in the synthesis of the anti-cancer drug Gemcitabine, underscoring its importance in the pharmaceutical industry. This guide aims to provide the depth and practical detail necessary for scientists to fully leverage the synthetic potential of this powerful chiral molecule.

Physicochemical and Spectroscopic Properties

The physical state and chemical identity of (R)-Isopropylideneglyceraldehyde are well-defined, making its handling and characterization straightforward for the informed researcher. It is typically a colorless to pale yellow liquid.[5]

Data Summary

A compilation of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [6][7] |

| Molecular Weight | 130.14 g/mol | [6][7] |

| Appearance | Colorless to Pale Yellow Liquid | [5] |

| Density | 1.045 g/mL at 25 °C | [6] |

| Boiling Point | 139 °C (at 760 mmHg) | [6] |

| Flash Point | 62 °C (144 °F) | [8][9] |

| Refractive Index (n²⁰/D) | 1.454 | [6][9] |

| Specific Optical Rotation | +53.8° (c=2, CHCl₃) | [6][9] |

| Solubility | Difficult to mix with water; soluble in many organic solvents. | [6][10] |

| CAS Number | 15186-48-8 | [7] |

Spectroscopic Profile

Confirmation of the structure and purity of (R)-Isopropylideneglyceraldehyde is routinely achieved via standard spectroscopic methods.

-

¹H NMR (300 MHz, CDCl₃): Key signals include a characteristic aldehyde proton at δ 9.55 (d, J = 1.8 Hz), protons of the dioxolane ring between δ 3.93-4.28 (m, 3H), and two distinct singlets for the non-equivalent methyl groups of the isopropylidene moiety at δ 1.42 (s, 3H) and δ 1.36 (s, 3H).[1]

-

¹³C NMR (75 MHz, CDCl₃): The spectrum is defined by the aldehyde carbon at δ 201.38, the acetal carbon at δ 110.79, the two dioxolane ring carbons at δ 78.41 and δ 65.50, and the two methyl carbons at δ 26.21 and δ 25.01.[1]

-

Infrared (IR) Spectroscopy (neat): A strong, sharp absorption band around 1730 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretch. Other prominent bands include those for C-H stretching (2990-2890 cm⁻¹) and C-O stretching (1250-1070 cm⁻¹).[1]

Caption: Structure of (R)-Isopropylideneglyceraldehyde.

Synthesis and Purification: A Field-Proven Protocol

The most robust and scalable synthesis begins with D-mannitol, a readily available and inexpensive sugar alcohol. The strategy involves two primary steps: protection of the diols followed by oxidative cleavage.

Caption: Synthesis workflow from D-mannitol.

Causality Behind Experimental Choices

-

Starting Material: D-mannitol is an ideal starting material due to its C2 symmetry and the presence of multiple diol functionalities that can be selectively protected.

-

Protection Step: Acetone with an acid catalyst (like zinc chloride) efficiently forms the more stable five-membered dioxolane rings at the 1,2- and 5,6-positions, leaving the central 3,4-diol exposed for the subsequent cleavage reaction.[3][11] This selectivity is key to the success of the synthesis.

-

Cleavage Step: Sodium metaperiodate (NaIO₄) is the reagent of choice for the oxidative cleavage of vicinal diols. It is effective, selective, and results in a clean reaction, yielding two equivalents of the desired aldehyde from one molecule of the protected mannitol.[11]

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[1][3]

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

-

To a stirred suspension of D-mannitol (e.g., 50 g) in dry acetone (500 mL), add anhydrous zinc chloride (e.g., 75 g).

-

Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture into a cold aqueous solution of potassium carbonate to neutralize the catalyst and quench the reaction.

-

Stir for 1 hour, then filter the mixture to remove insoluble salts and any unreacted mannitol.

-

Concentrate the filtrate under reduced pressure to precipitate the product. The solid can be collected by filtration and washed with cold water and a minimal amount of cold acetone.

-

The resulting white crystalline solid is typically of sufficient purity for the next step.

Step 2: Oxidative Cleavage to (R)-Isopropylideneglyceraldehyde

-

Suspend the 1,2:5,6-Di-O-isopropylidene-D-mannitol (e.g., 26.2 g) in a suitable solvent like dichloromethane or diethyl ether (e.g., 250 mL).

-

Add an aqueous solution of sodium metaperiodate (NaIO₄) (e.g., 23.5 g in 150 mL of water) dropwise to the stirred suspension at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (sodium iodate) indicates the reaction is proceeding.

-

Filter the reaction mixture to remove the sodium iodate precipitate.

-

Separate the organic layer from the filtrate. Extract the aqueous layer with additional dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent by rotary evaporation.

Purification: The crude product can be purified by vacuum distillation. However, caution is paramount as the aldehyde is prone to polymerization at elevated temperatures.[2] Distillation should be performed at the lowest possible pressure and temperature. For many applications, the crude product after solvent removal is of sufficient purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (R)-Isopropylideneglyceraldehyde stems from the reactivity of its aldehyde group, which can be transformed into a wide array of functionalities with a high degree of stereocontrol imparted by the adjacent chiral center.

Caption: Key reactions of (R)-Isopropylideneglyceraldehyde.

-

Nucleophilic Additions: As an aldehyde, it readily undergoes addition reactions with Grignard reagents, organolithiums, and other nucleophiles to form secondary alcohols with predictable diastereoselectivity, often following the Felkin-Anh model.

-

Olefination Reactions: It is an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and related olefination reactions to generate chiral alkenes.[10]

-

Carbonyl Reductions and Oxidations: The aldehyde can be selectively reduced to the corresponding primary alcohol, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (R)-Solketal), or oxidized to (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

-

Enolate Chemistry: It serves as a key electrophile in aldol and Henry (nitroaldol) condensation reactions, providing access to highly functionalized, stereochemically rich structures.[10][12] These reactions are fundamental in chain-extension strategies for natural product synthesis.[13]

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity and purity of (R)-Isopropylideneglyceraldehyde.

-

Stability: While reports indicate it can be stored for up to three years with retained enantiomeric purity, it is susceptible to polymerization and oxidation.[3][14] The aldehyde functionality can degrade over time, especially if exposed to air or impurities.

-

Storage Conditions: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[15] It should be stored away from strong oxidizing agents and acids.[10]

-

Safety: It is a combustible liquid and is suspected of causing cancer.[10][12] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

(R)-Isopropylideneglyceraldehyde is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its low cost, reliable synthesis from the chiral pool, and predictable reactivity make it an ideal starting point for the stereocontrolled synthesis of complex, high-value molecules. This guide has detailed its fundamental properties, provided a robust synthetic protocol grounded in mechanistic understanding, and highlighted its diverse reactivity. For researchers and drug development professionals, a thorough understanding of this synthon is essential for unlocking new pathways in asymmetric synthesis and accelerating the discovery of novel therapeutics.

References

-

Hertel, L. W., Grossman, C. S., & Kroin, J. S. (1991). Preparation and Storage of (R)-2,3-O-Isopropylideneglyceraldehyde (D-Glyceraldehyde Acetonide). Synthetic Communications, 21(2), 151-154. [Link]

-

ChemBK. (2024, April 10). 2,3-O-isopropylidene-D-glyceraldehyde. [Link]

-

Taylor & Francis Online. (2006, September 23). Preparation and Storage of (R)-2,3-O-Isopropylideneglyceraldehyde (D-Glyceraldehyde Acetonide). [Link]

-

Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-O-isopropylideneglyceraldehyde in stereoselective organic synthesis. Tetrahedron, 42(2), 447-488. [Link]

-

Mulzer, J., Autenrieth-Ansorge, L., Kirstein, H., Matsuoka, T., & Münch, W. (1987). Practical synthesis of diastereomerically and enantiomerically pure 2-methyl 1,3-diols from (R)-2,3,O-isopropylideneglyceraldehyde. Application to the C(1)-C(7) and C(9)-C(12) fragments of erythronolide B. The Journal of Organic Chemistry, 52(17), 3784-3793. [Link]

-

SynThink Research Chemicals. (n.d.). (R)-Isopropylideneglyceraldehyde; Cas: NA | 15186-48-8. [Link]

-

Worldwide Life Sciences. (2026, February 13). 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in. [Link]

- Google Patents. (n.d.). EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.

-

Worldwide Life Sciences. (2026, February 13). 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in. [Link]

-

Mali, A. B., & Kate, A. N. (2014). Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde: High Atom Economy, Yield and Recycling of the Starting Materials and Solvents. Indian Journal of Applied Research, 4(2), 21-23. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropylideneglycerol. PubChem Compound Database. [Link]

-

Fisher Scientific. (n.d.). 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in dichloromethane. [Link]

-

ChemBK. (2024, April 10). R-(-)-2,3-O-ISOPROPYLIDENEGLYCEROL. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

-

Worldwide Journals. (n.d.). Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in dichloromethane 1 g | Request for Quote [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. wwmponline.com [wwmponline.com]

- 9. wwmponline.com [wwmponline.com]

- 10. 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in dichloromethane 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in dichloromethane 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. chembk.com [chembk.com]

Technical Guide: (R)-Isopropylideneglyceraldehyde in Asymmetric Synthesis

Executive Summary

(R)-2,3-O-Isopropylideneglyceraldehyde (also known as (R)-Solketal aldehyde) is a foundational C3 chiral synthon derived from the chiral pool. It serves as a critical electrophile in the synthesis of complex natural products, including lipids, carbohydrates, and amino acids. Its utility stems from the rigid dioxolane ring, which protects the C2 and C3 hydroxyl groups while exerting significant steric influence on the adjacent aldehyde, thereby directing the stereochemical outcome of nucleophilic additions.

This guide provides a rigorous technical analysis of its preparation, stability profile, and application in stereoselective C-C bond formation, emphasizing the mechanistic underpinnings required for high-fidelity asymmetric synthesis.

Part 1: Structural Fundamentals & Stability Profile

The Instability Paradox

While (R)-isopropylideneglyceraldehyde is synthetically versatile, it is chemically fragile. Unlike its precursor (1,2:5,6-di-O-isopropylidene-D-mannitol), the aldehyde is prone to two primary degradation pathways:

-

Polymerization: On standing, the monomer equilibrates to a trimeric species (trioxane derivative) or oligomers.

-

Hydration: In the presence of water, it forms a gem-diol (hydrate), which complicates stoichiometry in subsequent reactions.

-

Racemization: The C2 stereocenter possesses an acidic

-proton. Strong bases or unbuffered aqueous conditions can trigger enolization, leading to loss of optical purity.

Field-Proven Insight: Freshly prepared material is often a colorless oil. If the material becomes viscous or solidifies, it has likely polymerized. Cracking the polymer via vacuum distillation (approx. 50-60°C at 15 mmHg) immediately prior to use is the standard protocol to recover the reactive monomer.

Degradation & Reactivity Flow

Figure 1.1: Equilibrium states of (R)-isopropylideneglyceraldehyde. The monomer is the only useful species for synthesis.

Part 2: Preparation Protocol (Self-Validating)

The most robust route utilizes the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol. This method is preferred over lead tetraacetate (LTA) oxidation due to the lower toxicity of sodium periodate (

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 1,2:5,6-Di-O-isopropylidene-D-mannitol | Substrate | 1.0 | Commercially available solid.[1] |

| Sodium Periodate ( | Oxidant | 1.1 - 1.2 | Cleaves the C3-C4 bond. |

| Sodium Bicarbonate ( | Buffer | 1.0 | Critical: Neutralizes |

| DCM / Water (15:1) | Solvent | N/A | Biphasic system controls exotherm. |

Step-by-Step Methodology

Reference: Modified from Schmid & Eder, Organic Syntheses.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,2:5,6-di-O-isopropylidene-D-mannitol (10.0 g) in dichloromethane (100 mL).

-

Buffering: Add saturated aqueous

(5 mL). Validation: Ensure pH is ~7-8 to prevent acetonide hydrolysis. -

Oxidation: Maintain temperature at 20-25°C using a water bath. Add solid

(1.2 equiv) portion-wise over 20 minutes.-

Observation: The reaction is exothermic. A white slurry (

) will precipitate.

-

-

Monitoring: Stir vigorously for 1-2 hours.

-

Self-Validation: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material (

) and appearance of the aldehyde (

-

-

Workup: Filter the slurry through a pad of anhydrous

to remove solids and water simultaneously. Rinse with DCM. -

Concentration: Evaporate solvent under reduced pressure at room temperature . Do not heat above 30°C to minimize polymerization.

-

Purification: Distillation is recommended for high-purity applications (bp 60-65°C / 15 mmHg).

Synthesis Workflow

Figure 2.1: Oxidative cleavage workflow for generating the target aldehyde.

Part 3: Synthetic Utility & Stereocontrol[2]

The synthetic value of (R)-isopropylideneglyceraldehyde lies in its ability to transfer chirality to new carbon frameworks. The stereochemical outcome of nucleophilic additions is governed by the interplay between steric bulk (Felkin-Anh) and metal coordination (Chelation Control).[2]

Nucleophilic Additions: The Control Models

Scenario A: Felkin-Anh Control (Non-Chelating)

-

Conditions: Reagents incapable of bidentate chelation (e.g.,

, -

Mechanism: The nucleophile attacks anti to the largest substituent (the dioxolane oxygen at C2).

-

Outcome: Formation of the anti-diastereomer (erythro).

Scenario B: Chelation Control (Cram-Chelate)

-

Conditions: Lewis acidic metals capable of coordinating the aldehyde oxygen and the dioxolane oxygen simultaneously (e.g.,

, -

Mechanism: The metal locks the conformation, exposing the si-face.

-

Outcome: Formation of the syn-diastereomer (threo).

Stereochemical Decision Tree

Figure 3.1: Divergent stereochemical outcomes based on reagent selection.

Olefination (Wittig & HWE)

The aldehyde is a standard substrate for olefination, but the

-

Z-Selective: Use unstabilized ylides (e.g.,

) under salt-free conditions (LiHMDS base). -

E-Selective: Use stabilized ylides (e.g.,

) or Horner-Wadsworth-Emmons (HWE) phosphonates. -

Racemization Risk: High. The basic conditions required for ylide formation can deprotonate C2.

-

Mitigation: Use the mildest base possible (e.g., Masamune-Roush conditions using LiCl/DBU) or ensure low temperatures (-78°C) are maintained strictly.

-

Part 4: Troubleshooting & Storage

| Issue | Probable Cause | Corrective Action |

| Low Yield / Viscous Oil | Polymerization (Trimerization). | Distill under vacuum (Kugelrohr) immediately before use. |

| Loss of Optical Activity | Racemization during reaction.[3][4] | Avoid strong bases (NaOH, NaH). Switch to kinetic bases (LDA) at -78°C or buffered conditions. |

| Incomplete Reaction | Hydrate formation. | Azeotrope the aldehyde with benzene or toluene prior to reaction to remove water. |

| Product Decomposition | Acid sensitivity. | The acetonide is acid-labile. Ensure workup is neutral or slightly basic ( |

References

-

Schmid, C. R., & Bradley, J. D. (1992). 2,3-O-Isopropylidene-D-glyceraldehyde.[1][5][6][7][8] Organic Syntheses, 72, 6.

-

Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-Isopropylideneglyceraldehyde in Stereoselective Organic Synthesis. Tetrahedron, 42(2), 447-488.

-

Mulzer, J., et al. (1984). Stereocontrolled Synthesis of Diastereomeric Amino Alcohols. Journal of Organic Chemistry.

-

Wipf, P. (2007).[9] The Wittig Reaction: Mechanism and Stereochemistry. University of Pittsburgh.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. study.com [study.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. air.unimi.it [air.unimi.it]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Comprehensive Spectroscopic Guide to (R)-Isopropylideneglyceraldehyde for Advanced Research and Development

Introduction

(R)-Isopropylideneglyceraldehyde, with the IUPAC name (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, is a pivotal chiral building block in modern organic synthesis. Its stereodefined structure makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and other biologically active compounds. A notable application is its use as a key intermediate in the synthesis of the anticancer drug Gemcitabine[1].

Given its significance, the unambiguous structural confirmation and purity assessment of (R)-Isopropylideneglyceraldehyde are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstones of its characterization. This technical guide provides an in-depth analysis of the NMR and IR spectral data of (R)-Isopropylideneglyceraldehyde, offering field-proven insights into data interpretation and acquisition for researchers, scientists, and drug development professionals. The spectral data presented herein are based on established principles of spectroscopy and are consistent with experimental data available through spectral databases[2].

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of (R)-Isopropylideneglyceraldehyde are numbered as shown in the following diagram. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of (R)-Isopropylideneglyceraldehyde with atom numbering for NMR assignments.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: Representative ¹H NMR Data for (R)-Isopropylideneglyceraldehyde in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.70 | d | ~1.8 | H1 (CHO) |

| 4.40 | ddd | ~6.5, ~4.0, ~1.8 | H2 |

| 4.15 | dd | ~8.5, ~6.5 | H3a |

| 4.05 | dd | ~8.5, ~4.0 | H3b |

| 1.45 | s | - | H5/H6 (CH₃) |

| 1.38 | s | - | H6/H5 (CH₃) |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H1): The most downfield signal, appearing around 9.70 ppm, is characteristic of an aldehyde proton[3]. Its deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond. It appears as a doublet due to coupling with the vicinal proton H2, with a small coupling constant (J ≈ 1.8 Hz).

-

Methine Proton (H2): The proton at the chiral center (C2) resonates at approximately 4.40 ppm. This downfield shift is attributed to the deshielding effects of the adjacent aldehyde group and the two oxygen atoms of the dioxolane ring. This proton is coupled to H1, H3a, and H3b, resulting in a doublet of doublets of doublets (ddd) multiplicity.

-

Methylene Protons (H3a and H3b): The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. Consequently, they are chemically non-equivalent and resonate at slightly different chemical shifts, around 4.15 and 4.05 ppm. They are coupled to each other (geminal coupling, J ≈ 8.5 Hz) and to H2 (vicinal coupling). This results in each proton appearing as a doublet of doublets (dd).

-

Isopropylidene Methyl Protons (H5 and H6): The two methyl groups of the isopropylidene moiety are also diastereotopic because of the chirality of the molecule. This results in two distinct singlets at approximately 1.45 and 1.38 ppm. The absence of adjacent protons leads to their singlet multiplicity.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum, typically proton-decoupled, provides one signal for each unique carbon atom in the molecule.

Table 2: Representative ¹³C NMR Data for (R)-Isopropylideneglyceraldehyde in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 201.5 | C1 (CHO) |

| 110.0 | C4 (Acetal C) |

| 78.5 | C2 |

| 66.0 | C3 (CH₂) |

| 26.5 | C5/C6 (CH₃) |

| 25.0 | C6/C5 (CH₃) |

Interpretation of the ¹³C NMR Spectrum

-

Aldehyde Carbonyl Carbon (C1): The carbon of the aldehyde group is the most deshielded, resonating at approximately 201.5 ppm, which is a characteristic chemical shift for aldehyde carbons[4][5].

-

Acetal Carbon (C4): The quaternary carbon of the isopropylidene group appears around 110.0 ppm. This is a typical region for acetal carbons[5].

-

Ring Carbons (C2 and C3): The two carbons of the glyceraldehyde backbone that are part of the dioxolane ring resonate in the range of 60-80 ppm due to their attachment to oxygen atoms. The methine carbon (C2) is further downfield (around 78.5 ppm) compared to the methylene carbon (C3, around 66.0 ppm) due to its proximity to the aldehyde group.

-

Methyl Carbons (C5 and C6): The two methyl carbons of the isopropylidene group are in a shielded environment and appear upfield at approximately 26.5 and 25.0 ppm. Their chemical non-equivalence, as explained for the ¹H NMR, results in two distinct signals.

Infrared (IR) Spectroscopic Analysis

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The spectrum is typically acquired as a thin film on NaCl or KBr plates.

Table 3: Characteristic IR Absorption Bands for (R)-Isopropylideneglyceraldehyde

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2990, ~2940, ~2890 | Medium-Strong | C-H (sp³) stretching |

| ~2830, ~2730 | Medium (often sharp) | C-H (aldehyde) stretching |

| ~1730 | Strong | C=O (aldehyde) stretching |

| ~1380, ~1370 | Medium | C-H bending (gem-dimethyl of isopropylidene) |

| ~1215, ~1060 | Strong | C-O (acetal) stretching |

Interpretation of the IR Spectrum

-

C-H Stretching (Aldehyde): One of the most diagnostic features for an aldehyde is the presence of two medium-intensity C-H stretching bands at approximately 2830 cm⁻¹ and 2730 cm⁻¹[6]. The latter is particularly indicative as it appears in a region with few other absorptions.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated aliphatic aldehyde[7][8].

-

C-H Stretching (sp³): Strong absorptions just below 3000 cm⁻¹ (around 2990-2890 cm⁻¹) are due to the stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups.

-

C-H Bending: The characteristic doublet around 1380 cm⁻¹ and 1370 cm⁻¹ is indicative of the gem-dimethyl group of the isopropylidene moiety.

-

C-O Stretching (Acetal): The spectrum will be dominated by strong C-O stretching absorptions in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹, which are characteristic of the acetal (dioxolane ring) structure[7][9].

Experimental Protocols

Protocol for NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a small organic molecule like (R)-Isopropylideneglyceraldehyde.

Caption: Workflow for NMR spectroscopic analysis.

Protocol for IR Sample Preparation and Acquisition (Thin Film Method)

This protocol is suitable for liquid samples like (R)-Isopropylideneglyceraldehyde.

-

Plate Preparation: Ensure that the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches. Handle them only by the edges to avoid moisture from fingerprints.

-

Sample Application: Place one or two drops of the liquid sample onto the center of one salt plate.

-

Film Formation: Place the second salt plate on top of the first, and gently rotate the plates together to spread the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.

-

Spectrum Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them immediately with a dry solvent (e.g., anhydrous dichloromethane or hexane) and store them in a desiccator.

Conclusion

The spectroscopic data from NMR and IR provide a comprehensive and definitive "fingerprint" of (R)-Isopropylideneglyceraldehyde. A thorough understanding of the chemical shifts, coupling constants, and absorption frequencies, as detailed in this guide, is essential for confirming the identity, assessing the purity, and studying the reactivity of this important chiral intermediate. Adherence to proper experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the foundation of robust scientific research and development.

References

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuś, P., Hoser, A., & Woźniak, K. (2009). 2,3-O-Isopropylidene-1-O-p-tolylsulfonylglycerol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1191. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

University of Regensburg. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

JIN DUN Medical. (n.d.). (R)-2,3-o-isopropylidene-glyceraldehyde manufacturers and suppliers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

IIT Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

CD BioGlyco. (n.d.). 2,3-O-Isopropylidene-L-glyceraldehyde-50% DCM solution. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Department of Chemistry. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | C6H10O3 | CID 259712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 369260010 [thermofisher.com]

- 4. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR spectrum [chemicalbook.com]

- 5. 15186-48-8 | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 6. scienceopen.com [scienceopen.com]

- 7. np-mrd.org [np-mrd.org]

- 8. 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)- [webbook.nist.gov]

- 9. np-mrd.org [np-mrd.org]

Stability and Storage Conditions for (R)-Isopropylideneglyceraldehyde: A Technical Guide

Executive Summary

(R)-Isopropylideneglyceraldehyde (also known as (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde or D-glyceraldehyde acetonide) is a highly versatile chiral building block utilized extensively in asymmetric synthesis, total synthesis of natural products, and pharmaceutical development[1]. Despite its immense synthetic utility, the compound is notoriously labile. Under ambient conditions, it undergoes spontaneous polymerization, racemization, and hydration[2]. This whitepaper provides an in-depth mechanistic analysis of these degradation pathways and establishes field-proven protocols for the storage, quality control, and recovery of the active monomer.

Mechanistic Basis of Chemical Instability

To implement effective storage protocols, one must first understand the causality behind the degradation of (R)-isopropylideneglyceraldehyde. The molecule's instability is driven by the high electrophilicity of its aldehyde carbon and the acidity of its α-proton.

Spontaneous Polymerization

Aldehydes lacking steric bulk are prone to spontaneous oligomerization. When (R)-isopropylideneglyceraldehyde is stored at room temperature, it undergoes intermolecular nucleophilic attacks, forming a complex network of oligomeric hemiacetals and acetals[2].

-

Physical Manifestation: The liquid transitions from a free-flowing, clear state to a highly viscous, syrupy consistency.

-

Impact: While polymerization does not inherently destroy the stereocenter, it drastically reduces the effective concentration of the reactive monomer. Consequently, polymerized samples will exhibit artificially lowered optical rotation values, which can be easily misdiagnosed as racemization[2].

Enolization and Racemization

The α-chiral center (C2 of the glyceraldehyde backbone) is highly susceptible to enolization. Exposure to trace acids, bases, or prolonged storage in protic environments triggers the formation of an achiral enol intermediate. Once the double bond forms, the stereochemical information is irreversibly lost, resulting in racemization[1].

Autoxidation and Hydration

In the presence of atmospheric oxygen, the aldehyde moiety is prone to radical-mediated autoxidation, yielding the corresponding carboxylic acid[1]. Furthermore, exposure to ambient moisture leads to the formation of a stable gem-diol (hydrate). The 1,3-dioxolane protecting group itself can also be compromised by moisture over time, leading to acetal cleavage[1].

Figure 1: Primary degradation pathways of (R)-isopropylideneglyceraldehyde and monomer recovery.

Optimal Storage Parameters

To kinetically suppress the degradation pathways outlined above, strict environmental controls must be maintained. The causality behind each storage parameter is summarized in the table below.

| Storage Parameter | Recommended Condition | Mechanistic Rationale |

| Temperature | -15 °C to 2 °C | Lowers thermal energy, kinetically suppressing spontaneous hemiacetal oligomerization and enolization[1][3]. |

| Atmosphere | Argon or Nitrogen (Dry) | Displaces atmospheric oxygen and moisture, preventing radical autoxidation and hydrate formation[1]. |

| Container | Amber/Opaque, tightly sealed | Prevents photo-oxidation and moisture ingress which can catalyze acetal cleavage[1]. |

| Additives | None (Store neat) | Trace acids/bases catalyze racemization; pure monomer is preferred for long-term stability[2]. |

Experimental Workflows: Recovery and Validation

Because (R)-isopropylideneglyceraldehyde inevitably polymerizes over prolonged storage even under ideal conditions, researchers must be equipped to recover the active monomer. The following protocols form a self-validating system to ensure reagent integrity prior to use in sensitive asymmetric syntheses.

Protocol 1: Recovery of Monomer via Thermal Cracking

Polymeric material can be stored for months and subsequently "cracked" back to the monomer without compromising enantiomeric integrity[2]. This process relies on Le Chatelier's principle: heating the polymer under vacuum shifts the equilibrium toward the volatile monomer, which is immediately removed from the system.

-

Setup: Transfer the polymerized, viscous (R)-isopropylideneglyceraldehyde to a round-bottomed flask equipped with a short-path distillation apparatus and a cow receiver.

-

System Evacuation: Connect the system to a vacuum pump and establish a stable reduced pressure of approximately 30 mmHg[2].

-

Thermal Cracking: Gradually heat the still pot using a heating mantle. The threshold temperature for cracking the polymer is approximately 90 °C to 120 °C[2].

-

Distillation & Collection: Collect the monomeric fraction. Under 30 mmHg, the pure monomer distills at 67–73 °C[2]. Critical Step: Ensure the receiving flask is chilled (e.g., in an ice bath at 5 °C) to prevent immediate repolymerization of the hot distillate.

-

Storage: Immediately flush the chilled receiver with Argon, seal tightly with Parafilm, and store at -20 °C[3].

Figure 2: Step-by-step workflow for the thermal cracking and recovery of the active monomer.

Protocol 2: Self-Validating Quality Control

To guarantee trustworthiness in experimental outcomes, the recovered monomer must be validated using orthogonal analytical techniques.

-

Proton NMR Spectroscopy (Structural Integrity): Dissolve a small aliquot of the sample in dry CDCl₃ or DMSO-d₆. Assess the integration of the free aldehyde proton signal (typically a doublet around 9.6–9.7 ppm). Hydrated or polymerized forms will show diminished aldehyde signals and the appearance of new, broad peaks in the hemiacetal region (4.5–5.5 ppm).

-

Polarimetry (Enantiomeric Purity): Measure the optical rotation to ensure no racemization occurred during the thermal cracking process. The literature value for the pure (R)-enantiomer is typically

(c 1.5, EtOAc)[4].-

Causality Check: If NMR shows pure monomer (sharp peak at 9.7 ppm) but the optical rotation is near zero, irreversible racemization has occurred. If optical rotation is low and NMR shows broad hemiacetal peaks, the sample is merely polymerized and can be subjected to Protocol 1 again[2].

-

References

Sources

Introduction: The Versatility of a Core Chiral Building Block

An In-Depth Technical Guide to the Commercial Availability and Application of (R)-Isopropylideneglyceraldehyde

(R)-Isopropylideneglyceraldehyde, also known as (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde or D-Glyceraldehyde acetonide, is a pivotal chiral synthon in modern organic chemistry. Its value lies in its trifunctional nature, possessing a protected diol, a reactive aldehyde, and a defined stereocenter. This unique combination makes it an invaluable starting material for the stereoselective synthesis of a wide array of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and critical applications for researchers and professionals in drug development.

Commercial Availability and Procurement

(R)-Isopropylideneglyceraldehyde is readily available from several major chemical suppliers, typically offered in various purities and formulations to suit different research and development needs. The compound is often sold as a neat liquid or as a solution, commonly in dichloromethane, to enhance stability.

Table 1: Prominent Commercial Suppliers of (R)-Isopropylideneglyceraldehyde

| Supplier | Product Name | CAS Number | Purity/Formulation |

| Thermo Fisher Scientific (Alfa Aesar) | 2,3-O-Isopropylidene-D-glyceraldehyde | 15186-48-8 | 50% w/w in dichloromethane[1][2] |

| Sigma-Aldrich | (S)-(+)-1,2-Isopropylideneglycerol | 22323-82-6 | 98%[3] |

| TCI Chemicals | (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | >98.0% |

| SynThink Research Chemicals | (R)-Isopropylideneglyceraldehyde | 15186-48-8 | Not specified[4] |

| CD BioGlyco | 2,3-O-Isopropylidene-L-glyceraldehyde | 22323-80-4 | >95% in 50% DCM solution[5] |

*Note: Some suppliers list the related alcohol, (S)-(+)-1,2-Isopropylideneglycerol (CAS 22323-82-6), which can be oxidized to the target aldehyde. It is crucial to verify the exact compound being purchased. **Note: The (S)-enantiomer is also commercially available and serves as a key starting material for L-series sugar derivatives.

The commercial availability of this reagent is underpinned by well-established synthetic routes, making it a cost-effective choice for both small-scale research and large-scale manufacturing campaigns.

Synthesis and Manufacturing: From D-Mannitol to a Chiral Aldehyde

The most common and economically viable synthesis of (R)-Isopropylideneglyceraldehyde begins with the readily available and inexpensive sugar alcohol, D-mannitol.[6] This multi-step process leverages classical organic reactions to achieve the desired chiral aldehyde.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway from D-Mannitol to (R)-Isopropylideneglyceraldehyde.

Detailed Synthetic Protocol

This protocol is a synthesized representation based on established literature procedures.[6]

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

-

Reaction Setup: To a stirred solution of dry acetone, add anhydrous zinc chloride.

-

Addition of D-Mannitol: Slowly add D-mannitol to the acetone-zinc chloride mixture.

-

Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Filter to remove any unreacted D-mannitol. The filtrate is then added to a cold aqueous solution of potassium carbonate to neutralize the acid and quench the reaction.

-

Isolation: The product, 1,2:5,6-Di-O-isopropylidene-D-mannitol, will precipitate. It can be collected by filtration, washed with cold water and a small amount of acetone, and then dried under vacuum.

Step 2: Oxidative Cleavage to (R)-Isopropylideneglyceraldehyde

-

Reaction Setup: Dissolve the diacetone mannitol from Step 1 in an appropriate organic solvent, such as dichloromethane or toluene.

-

Oxidizing Agent: Slowly add lead tetraacetate or sodium periodate to the solution at a controlled temperature (typically around 0°C). This step is highly exothermic and requires careful monitoring.

-

Reaction: Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Workup: The workup procedure is critical to remove the oxidant byproducts. For lead tetraacetate, this involves filtration and washing. For periodate, an aqueous workup is typically employed.

-

Purification: The crude (R)-Isopropylideneglyceraldehyde is often purified by distillation under reduced pressure.

Causality in Experimental Choices:

-

Choice of Protecting Group: The isopropylidene group (acetonide) is chosen for its ease of installation and removal, and its ability to protect the cis-diols present in the intermediate.

-

Oxidizing Agent: Lead tetraacetate and sodium periodate are effective reagents for the oxidative cleavage of vicinal diols, a key transformation in this synthesis. The choice between them often depends on scale, cost, and waste disposal considerations.

Core Applications in Drug Development

(R)-Isopropylideneglyceraldehyde is a cornerstone in the synthesis of numerous pharmaceuticals due to its ability to introduce chirality in a controlled manner.

Case Study: Intermediate for Gemcitabine

(R)-Isopropylideneglyceraldehyde serves as a crucial intermediate in the synthesis of Gemcitabine, a chemotherapy medication used to treat various cancers, including pancreatic and non-small cell lung cancer.[7] Its role is to provide the chiral backbone for the ribose-like sugar moiety of this nucleoside analog.

Synthesis of Macrolide Antibiotic Fragments

The stereocenters present in (R)-Isopropylideneglyceraldehyde make it an ideal starting material for the synthesis of fragments of complex natural products like erythronolide B, the aglycone core of the erythromycin antibiotics.[8]

The general workflow for utilizing (R)-Isopropylideneglyceraldehyde in synthesis is depicted below:

Caption: General synthetic workflow using (R)-Isopropylideneglyceraldehyde.

Quality Control, Storage, and Handling

Purity Assessment: The purity of (R)-Isopropylideneglyceraldehyde is typically assessed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (ee%).

Storage and Stability: While historically there have been concerns about the stability of (R)-Isopropylideneglyceraldehyde, studies have shown that it can be stored for extended periods (up to three years) without significant degradation or loss of enantiomeric purity when kept under appropriate conditions.[6][9]

Recommended Storage:

-

Temperature: Store in a cool place, typically at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde.

-

Container: Keep in a tightly sealed container to prevent exposure to moisture and air.

Conclusion

(R)-Isopropylideneglyceraldehyde remains a highly relevant and commercially accessible chiral building block for the pharmaceutical and fine chemical industries. Its well-established synthesis from D-mannitol ensures a reliable supply chain. For researchers and drug development professionals, a thorough understanding of its procurement, synthesis, and handling is essential for its effective application in the creation of novel, stereochemically defined therapeutic agents. Its continued use in both academic research and industrial manufacturing underscores its importance as a versatile tool in stereoselective organic synthesis.

References

-

Hertel, L. W., Grossman, C. S., & Kroin, J. S. (1991). PREPARATION AND STORAGE OF (R)-2,3-0- ISOPROPYLIDENEGLYCERALDEHYDE (D-GLYCERALDEHYDE. ACETON I DE). Synthetic Communications, 21(2), 151-154. [Link]

-

Taylor & Francis Online. (2006, September 23). Preparation and Storage of (R)-2,3-O-Isopropylideneglyceraldehyde (D-Glyceraldehyde Acetonide). [Link]

-

JIN DUN Medical. China ( R )-2,3-o-isopropylidene-glyceraldehyde manufacturers and suppliers. [Link]

-

Mulzer, J., Autenrieth-Ansorge, L., Kirstein, H., & Matsuoka, T. (2003). Practical synthesis of diastereomerically and enantiomerically pure 2-methyl 1,3-diols from (R)-2,3,O-isopropylideneglyceraldehyde. Application to the C(1)-C(7) and C(9)-C(12) fragments of erythronolide B. The Journal of Organic Chemistry, 68(15), 6035-6045. [Link]

-

Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-O-isopropylideneglyceraldehyde in stereoselective organic synthesis. Tetrahedron, 42(2), 447-488. [Link]

-

R Discovery. Tetrahedron report number 195 (R)- and (S)-2,3-0-isopropylideneglyceraldehyde in stereoselective organic synthesis. [Link]

-

Worldwide Life Sciences. 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in. [Link]

-

CD BioGlyco. 2,3-O-Isopropylidene-L-glyceraldehyde-50% DCM solution. [Link]

Sources

- 1. J66337.09 [thermofisher.com]

- 2. 2,3-O-Isopropylidene-D-glyceraldehyde, 50% w/w in dichloromethane 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. CAS 22323-82-6 | Sigma-Aldrich [sigmaaldrich.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 2,3-O-Isopropylidene-L-glyceraldehyde-50% DCM solution - CD BioGlyco [bioglyco.com]

- 6. tandfonline.com [tandfonline.com]

- 7. China ( R )-2,3-o-isopropylidene-glyceraldehyde manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

The Architectural Blueprint of a Potent Anti-Cancer Agent: A Technical Guide to the Synthesis of Gemcitabine Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the synthetic pathways leading to gemcitabine hydrochloride, a cornerstone in the treatment of various solid tumors. As a senior application scientist, the following discourse is structured to not only present the core chemical transformations but to also elucidate the underlying strategic decisions and mechanistic considerations that govern the industrial-scale production of this critical pharmaceutical agent.

Introduction: The Clinical Significance of Gemcitabine

Gemcitabine, chemically known as 2'-deoxy-2',2'-difluorocytidine, is a nucleoside analogue that has demonstrated significant efficacy against a range of cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2][3] Its mode of action involves the inhibition of DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells. The hydrochloride salt form enhances the drug's stability and solubility for clinical administration. The intricate stereochemistry and the presence of the geminal fluorine atoms on the ribose moiety present unique challenges in its synthesis, demanding a robust and well-controlled manufacturing process.

The Core Synthetic Strategy: A Convergent Approach

The industrial synthesis of gemcitabine hydrochloride is predominantly a convergent process. This strategy involves the separate synthesis of two key fragments: a protected 2-deoxy-2,2-difluororibofuranose derivative (the "sugar moiety") and a protected cytosine base. These two moieties are then coupled in a crucial glycosylation step to form the protected nucleoside, which is subsequently deprotected and converted to the hydrochloride salt. This approach allows for greater control over the stereochemistry of the final product and facilitates the purification of intermediates.

Synthesis of the Key Raw Material: The Difluorinated Sugar Moiety

The cornerstone of gemcitabine synthesis is the stereoselective preparation of a 2-deoxy-2,2-difluoro-D-erythro-ribofuranose derivative. This is arguably the most complex part of the synthesis and several routes have been developed.

The Reformatsky Reaction Approach

A widely adopted method commences with a protected D-glyceraldehyde, often derived from D-mannitol.[4][5] The critical carbon-carbon bond formation to introduce the difluoromethyl group is achieved through a Reformatsky reaction with an organozinc reagent derived from ethyl bromodifluoroacetate.[4][6][7][8]

Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

-

Zinc Activation: In a nitrogen-purged reactor, activated zinc powder is suspended in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Reaction Initiation: A solution of 2,3-O-isopropylidene-D-glyceraldehyde and ethyl bromodifluoroacetate in THF is added dropwise to the zinc suspension at a controlled temperature.[9]

-

Reaction Quench and Work-up: Upon completion, the reaction is quenched with a mild acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the desired product as a mixture of diastereomers.

-

Purification: The diastereomers are typically separated by chromatography to isolate the desired erythro isomer.

The causality behind employing the Reformatsky reaction lies in its reliability for forming carbon-carbon bonds with α-haloesters. The use of a chiral starting material, D-glyceraldehyde, ensures the correct stereochemistry at the 3-position of the resulting propionate, which is crucial for the subsequent formation of the correct ribofuranose ring.

Cyclization and Protection

The linear difluorinated sugar precursor is then cyclized to form the furanose ring, typically by acid-catalyzed hydrolysis of the protecting group followed by lactonization.[6] The hydroxyl groups of the resulting lactone are then protected to prevent unwanted side reactions in the subsequent steps. Benzoyl groups are commonly used for this purpose due to their stability and ease of removal during the final deprotection stages.[9][10]

Quantitative Data Summary: Typical Yields in Difluorinated Sugar Synthesis

| Step | Product | Typical Yield | Purity |

| Reformatsky Reaction | Ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate | 65-75% | >95% (erythro isomer) |

| Cyclization/Lactonization | 2-deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone | 80-90% | >98% |

| Hydroxyl Protection | 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate | 90-95% | >99% |

Preparation of the Protected Nucleobase

The second key component is a protected cytosine derivative. The exocyclic amino group of cytosine is nucleophilic and must be protected to prevent side reactions during the glycosylation step. Silylation is a common and effective method for this protection.

Experimental Protocol: Silylation of Cytosine

-

Reaction Setup: Cytosine is suspended in a suitable solvent, such as hexamethyldisilazane (HMDS), often with a catalytic amount of ammonium sulfate.[3][11]

-

Silylation: The mixture is heated to reflux to drive the silylation reaction to completion, forming a bistrimethylsilyl cytosine derivative.

-

Isolation: The excess silylating agent and solvent are removed under vacuum to yield the protected cytosine, which is often used directly in the next step without further purification.

The choice of silyl protecting groups is strategic; they are readily introduced, render the cytosine soluble in organic solvents, and are easily removed during the final deprotection step under mild conditions.[12]

The Crucial Glycosylation Coupling Reaction

The heart of the gemcitabine synthesis is the formation of the N-glycosidic bond between the activated difluorinated sugar and the protected cytosine base. This step is critical for establishing the correct anomeric configuration (β-anomer).

Activation of the Sugar Moiety

The anomeric carbon of the protected difluorosugar must be activated to facilitate nucleophilic attack by the protected cytosine. This is often achieved by converting the anomeric hydroxyl group into a good leaving group, such as a sulfonate (e.g., mesylate or tosylate) or a halide.[13][14]

DOT Diagram: Glycosylation Workflow

Caption: Convergent synthesis workflow for gemcitabine hydrochloride.

The Coupling Reaction

The coupling reaction is typically carried out in an inert solvent in the presence of a Lewis acid catalyst, such as trimethylsilyl triflate (TMSOTf).[11] The reaction conditions are carefully controlled to favor the formation of the desired β-anomer.

Experimental Protocol: Glycosylation

-

Reactant Preparation: The activated difluorosugar and the silylated cytosine are dissolved in a dry, aprotic solvent (e.g., 1,2-dichloroethane).

-

Catalyst Addition: TMSOTf is added to the reaction mixture, and the temperature is carefully controlled.

-

Reaction Monitoring and Work-up: The reaction is monitored by a suitable analytical technique (e.g., HPLC). Upon completion, the reaction is quenched, and the protected gemcitabine is isolated and purified.

The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the sugar, the leaving group at the anomeric position, and the reaction conditions. The formation of a mixture of α and β anomers is common, necessitating a purification step to isolate the desired β-isomer.[11][13]

Deprotection and Salt Formation: The Final Steps

The final stages of the synthesis involve the removal of all protecting groups and the formation of the hydrochloride salt.

Experimental Protocol: Deprotection and Salt Formation

-

Deprotection: The protected gemcitabine is treated with a reagent that can cleave both the benzoyl and silyl protecting groups. A common method is treatment with methanolic ammonia or a solution of a strong base.

-

Isolation of Gemcitabine Free Base: After deprotection, the gemcitabine free base is isolated.

-

Salt Formation: The free base is then dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the gemcitabine hydrochloride salt.[4][10]

-

Purification: The final product is purified by recrystallization to achieve the high purity required for a pharmaceutical active ingredient.[10][11]

DOT Diagram: Key Chemical Structures

Caption: High-level overview of the key components in gemcitabine synthesis.

Conclusion: A Triumph of Synthetic Chemistry

The synthesis of gemcitabine hydrochloride is a testament to the power of modern organic chemistry. It requires a deep understanding of stereoselective reactions, protecting group strategies, and glycosylation chemistry. The development of robust and scalable synthetic routes has been instrumental in making this life-saving medication widely available to patients worldwide. Continued research in this area focuses on improving the efficiency and stereoselectivity of the key steps, as well as exploring novel synthetic approaches to further reduce the cost and environmental impact of production.

References

- CN102417533A - Synthesis method of gemcitabine hydrochloride - Google P

- WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google P

- Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka. (URL: )

- US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2' - Google P

- US8309706B2 - Methods of synthesizing oligonucleotides using carbonate protecting groups and alpha-effect nucleophile deprotection - Google P

- Preparation method of gemcitabine hydrochloride - Eureka | P

- CN103012527A - Novel synthesis process for industrial production of gemcitabine - Google P

- Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. (URL: )

- The synthesis of gemcitabine - PubMed. (URL: )

- US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google P

- Novel Process For The Preparation, Isolation And Purification Of Gemcitabine Hydrochloride And Intermedi

- CN112079891A - Preparation method of antitumor drug gemcitabine hydrochloride - Google P

- US20080262215A1 - Gemcitabine production process - Google P

- Nucleobase Protection of Deoxyribo‐ and Ribonucleosides - SciSpace. (URL: )

- Protection of 5'-hydroxy Functions of Nucleosides - PubMed. (URL: )

- The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII - Canadian Science Publishing. (URL: )

- Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides - ACS Public

- The synthesis of gemcitabine - CORE. (URL: )

- Gemcitabine Synthesis Overview | PDF - Scribd. (URL: )

- CN104109182A - Preparation method of gemcitabine hydrochloride - Google P

- "Improved Processes For The Preparation Of Gemcitabine Hydrochloride" - Quick Company. (URL: )

- Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PMC. (URL: )

- Process For Preparation Of Gemcitabine Hydrochloride - QuickCompany. (URL: )

- CN103641874A - Preparation method of gemcitabine hydrochloride - Google P

- an improved process for the preparation of gemcitabine and its intermediates using novel protecting groups and ion exchange resins - WIPO P

- CN101010329B - Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine - Google P

- Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides | Semantic Scholar. (URL: )

- A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose deriv

Sources

- 1. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN112079891A - Preparation method of antitumor drug gemcitabine hydrochloride - Google Patents [patents.google.com]

- 3. CN101010329B - Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine - Google Patents [patents.google.com]

- 4. US20080262215A1 - Gemcitabine production process - Google Patents [patents.google.com]

- 5. Process For Preparation Of Gemcitabine Hydrochloride [quickcompany.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]

- 11. Novel Process For The Preparation, Isolation And Purification Of [quickcompany.in]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]

- 14. US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2'-difluoro-2'-deoxy nucleosides - Google Patents [patents.google.com]

(R)-Isopropylideneglyceraldehyde: A Technical Monograph on Stereochemical Integrity and Synthetic Utility

[1]

Part 1: Strategic Overview

(R)-2,3-O-Isopropylideneglyceraldehyde (also known as (R)-Solketal aldehyde or (R)-Glyceraldehyde acetonide) is one of the most versatile C3 synthons in the chiral pool. Its utility stems from its dual functionality: a reactive aldehyde capable of carbon chain extension (Wittig, Grignard, Aldol) and a masked diol (acetonide) that preserves stereochemical information for later release.

However, its widespread use masks a critical technical challenge: stereochemical erosion . The molecule is chemically labile, prone to racemization via enolization, and physically unstable, existing in a dynamic equilibrium with its dimer and oligomers. This guide outlines the rigorous protocols required to synthesize, validate, and handle this "chiron" with high fidelity.

Part 2: Stereochemical Genealogy

Understanding the origin of the chiral center is prerequisite to designing a synthesis. The standard industrial route begins with D-Mannitol , a naturally occurring sugar alcohol.

The Stereochemical Correlation

A common point of confusion is the Cahn-Ingold-Prelog (CIP) priority shift during synthesis.

-

D-Mannitol possesses the (2S, 3S, 4S, 5S) configuration.

-

1,2:5,6-Di-O-isopropylidene-D-mannitol retains the (S) configuration at the acetal centers.[1]

-

Oxidative Cleavage of the C3-C4 bond yields the aldehyde. Due to the change in substituent priority (the formyl group -CHO has lower priority than the original carbon chain), the configuration is assigned as (R) , despite the spatial arrangement of atoms remaining unchanged relative to the mannitol precursor.

Visualization: The Chiral Pathway

The following diagram maps the stereochemical flow and the critical inversion of nomenclature (S to R) due to CIP rules.

Part 3: Synthesis & Process Control

The synthesis of (R)-isopropylideneglyceraldehyde is deceptively simple but operationally unforgiving. The following protocol emphasizes racemization control .

Optimized Oxidative Cleavage

Reaction Principle: Periodate cleavage of vicinal diols.

Critical Control Point: The reaction generates iodic acid (

Protocol:

-

Substrate: Suspend 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in saturated aqueous

(buffer) and DCM (1:1 v/v). Note: Biphasic conditions prevent over-oxidation. -

Oxidant Addition: Add

(2.0 eq) portion-wise at 0°C. Maintain temperature < 5°C. -

Quenching: Once TLC indicates consumption of starting material (typically 1-2 h), filter the white solid (

) immediately. -

Workup: Extract with DCM. Crucial: Wash the organic layer with cold saturated

to ensure removal of all acidic species. Dry over

The Instability Triad

The isolated aldehyde is not a static entity. It is subject to three degradation pathways:

-

Polymerization: Occurs rapidly upon standing, forming a viscous oligomer.

-

Dimerization: In the presence of trace water, it forms a hydrate or hemiacetal dimer.

-

Racemization: Catalyzed by weak bases or acids via the enol form.

Handling Rule: Use the aldehyde immediately (freshly prepared). If storage is necessary, store as a solution in DCM at -20°C. Distillation is possible (bp 60-70°C @ 15 mmHg) but often leads to significant polymerization loss; crude material from the buffered cleavage is usually of sufficient purity (>95%) for subsequent steps.

Part 4: The Self-Validating Protocol (Quality Control)

Trusting the label on a chiral reagent is insufficient for high-stakes synthesis. Because the aldehyde is unstable, direct measurement of enantiomeric excess (ee) via chiral HPLC can be erratic due to on-column degradation.

The "Gold Standard" Validation: We utilize a Derivatization-Analysis loop. We reduce a small aliquot of the aldehyde to the stable alcohol ((S)-Solketal) and analyze it using Mosher's method.

Workflow Diagram

Step-by-Step Validation Procedure

-

Reduction: Take 50 mg of the freshly prepared aldehyde. Dissolve in MeOH (2 mL), cool to 0°C, and add

(1.5 eq). Stir for 15 min. Quench with water, extract with ether. This yields (S)-Solketal .-

Note: The (R)-aldehyde reduces to the (S)-alcohol due to CIP priority changes.

-

-

Mosher Esterification: Divide the isolated Solketal into two NMR tubes.

-

Tube A: React with (R)-(-)-MTPA-Cl (Mosher's acid chloride), pyridine, and DMAP.

-

Tube B: React with (S)-(+)-MTPA-Cl.

-

-

NMR Analysis: Acquire 1H NMR spectra for both tubes. Focus on the methyl protons of the isopropylidene group and the diastereotopic protons of the

ring. -

Calculation:

-

If the aldehyde was enantiopure (R), the Solketal is enantiopure (S).

-

The (S)-Solketal-(R)-MTPA ester and (S)-Solketal-(S)-MTPA ester are diastereomers with distinct chemical shifts.

-

Presence of "shadow peaks" (minor diastereomer signals) indicates racemization occurred in the aldehyde step. Integrate major vs. minor peaks to calculate %ee.

-

Part 5: Synthetic Utility & Reaction Logic

When deploying (R)-isopropylideneglyceraldehyde in synthesis, the choice of reagents dictates the stereochemical outcome of the new bond.

Chelation vs. Non-Chelation Control

The aldehyde possesses an

| Reaction Type | Reagent Class | Mechanism | Stereochemical Outcome |

| Wittig / HWE | Stabilized Ylides | Non-chelating | E-alkenes (predominant) |

| Grignard / Organolithium | Chelation Control (Cram-Chelate) | Syn-addition (relative to | |

| Mukaiyama Aldol | Felkin-Anh (Non-chelating) | Anti-addition. Bulky Lewis acid prevents chelation; nucleophile attacks from the less hindered face. |

Data Summary: Physical Properties

| Property | Value | Notes |

| CAS No. | 15186-48-8 | (R)-enantiomer |

| Molecular Weight | 130.14 g/mol | |

| Boiling Point | 60-70°C @ 15 mmHg | Polymerization risk during heating.[2] |

| Optical Rotation | Highly variable due to hydration/dimerization. Do not use for purity check. | |

| Storage | -20°C, Inert Gas | Stable for weeks in DCM solution; unstable neat. |

References

-

Schmid, C. R., & Bradley, J. D. (1998). "2,3-O-Isopropylidene-D-glyceraldehyde".[3][4] Organic Syntheses, 75, 223.

-

Source:

-

-

Jurczak, J., Pikul, S., & Bauer, T. (1986). "(R)- and (S)-2,3-Isopropylidene Glyceraldehyde — 'Unbiased' Chiral Starting Materials". Tetrahedron, 42(2), 447-488.

-

Source:

-

-

Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isomeric 2,3-O-Isopropylideneglycerols". Journal of Organic Chemistry, 38(12), 2143–2149.

-

Source:

-

-

Jackson, D. Y. (2004). "A Short, Large-Scale Synthesis of (R)-Isopropylideneglyceraldehyde". Synthetic Communications, 18(3), 337-341.

-

Source:

-

Technical Guide: Reaction Mechanisms of (R)-Isopropylideneglyceraldehyde in Organic Synthesis

Executive Summary